BMS-265246 -

BMS-265246

Catalog Number: EVT-8062071
CAS Number:
Molecular Formula: C18H17F2N3O2
Molecular Weight: 345.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BMS-265246 was developed by Bristol Myers Squibb and is categorized under the chemical class of pyrazolopyridines. It has shown significant inhibitory activity against CDK1 and CDK2, with IC50 values of 6 nM and 9 nM, respectively, indicating high potency in inhibiting these targets . The compound's selectivity over other kinases, such as CDK4, further enhances its therapeutic potential in oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of BMS-265246 involves several key steps that utilize standard organic chemistry techniques. The compound can be synthesized through a multi-step process that typically includes the formation of the pyrazolo[3,4-b]pyridine core followed by specific substitutions to enhance its inhibitory properties.

  1. Starting Materials: The synthesis begins with commercially available precursors that are reacted under controlled conditions.
  2. Reactions: Key reactions include cyclization processes to form the pyrazole ring, followed by fluorination at the 2 and 6 positions of the phenyl group, which is crucial for its inhibitory activity.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity suitable for biological assays .
Molecular Structure Analysis

Structure and Data

The molecular structure of BMS-265246 can be represented as follows:

  • Chemical Formula: C12_{12}H10_{10}F2_2N4_4
  • Molecular Weight: Approximately 250.23 g/mol

The compound features a pyrazolopyridine backbone with two fluorine atoms at the 2 and 6 positions on the phenyl ring, which are critical for its binding affinity to CDK1 and CDK2. The binding interactions primarily occur at the ATP site of these kinases, forming essential hydrogen bonds that stabilize the inhibitor within the active site .

Chemical Reactions Analysis

Reactions and Technical Details

BMS-265246 undergoes various chemical reactions that are relevant for its function as a kinase inhibitor:

  1. Inhibition Mechanism: Upon binding to CDK1 or CDK2, BMS-265246 blocks ATP from accessing the active site, effectively halting phosphorylation events critical for cell cycle progression.
  2. Selectivity Profile: The compound exhibits a selectivity ratio favoring CDK1/CDK2 over CDK4 by approximately 38-fold and 25-fold, respectively .
  3. Cellular Impact: In vitro studies have shown that BMS-265246 can induce cytotoxic effects in cancer cell lines such as A2780, indicating its potential utility in treating malignancies .
Mechanism of Action

Process and Data

The mechanism of action of BMS-265246 revolves around its ability to inhibit CDK1 and CDK2:

  • Binding Affinity: By competing with ATP, BMS-265246 effectively reduces kinase activity, which is essential for cell cycle progression from G1 to S phase.
  • Cell Cycle Arrest: This inhibition leads to cell cycle arrest, particularly affecting rapidly dividing cancer cells. Studies have demonstrated that treatment with BMS-265246 results in decreased proliferation rates in various cancer cell lines .
  • Viral Replication Inhibition: Additionally, recent research indicates that BMS-265246 may inhibit viral replication processes, such as those seen with herpes simplex virus type 1, suggesting broader applications beyond oncology .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

BMS-265246 possesses several notable physical and chemical properties:

  • Solubility: Limited aqueous solubility (<1 mg/mL), but soluble in DMSO (20 mg/mL), which is often used for biological assays.
  • Stability: The compound exhibits stability under physiological conditions but requires careful handling due to its potency.
  • Melting Point: Specific melting point data may vary based on synthesis methods but is generally consistent with similar compounds in its class.

These properties play a crucial role in determining the formulation strategies for drug delivery systems aimed at enhancing bioavailability in therapeutic applications .

Applications

Scientific Uses

BMS-265246 has several promising applications in scientific research:

  1. Cancer Research: As a selective inhibitor of cyclin-dependent kinases, it is primarily investigated for its potential use in treating various cancers by disrupting cell cycle regulation.
  2. Viral Infections: Emerging studies suggest its efficacy against certain viral infections, expanding its potential therapeutic applications beyond oncology .
  3. Drug Development: Ongoing research is focused on improving its pharmacokinetic properties and exploring combination therapies with other anticancer agents.
Mechanistic Insights into BMS-265246 Activity

Role of Cyclin-Dependent Kinases (CDKs) in Viral Replication and Oncogenesis

CDK1/2 Inhibition as a Strategy for Antiviral Intervention

CDK1 and CDK2 are essential regulators of the eukaryotic cell cycle, but their role extends to facilitating viral replication. BMS-265246, a selective CDK1/2 inhibitor (IC₅₀ = 6 nM and 9 nM, respectively), disrupts the replication machinery of DNA viruses like Herpes Simplex Virus Type 1 (HSV-1). By competitively binding to the ATP pocket of CDK1/2, BMS-265246 prevents phosphorylation events necessary for viral transcription and genome synthesis. This inhibition is particularly effective against HSV-1, which hijacks host CDKs to replicate its DNA. Unlike nucleoside analogs (e.g., acyclovir) that directly target viral polymerase, BMS-265246 offers a host-directed approach, potentially overcoming drug resistance caused by viral mutations [1] [7].

Modulation of Host-Cell Machinery in HSV-1 Replication

HSV-1 relies on host CDKs to transition through its replication cycle. The virus requires CDK1/2 for the expression of immediate-early (IE), early (E), and late (L) genes, which govern viral entry, DNA amplification, and capsid assembly. BMS-265246 impairs this process by blocking CDK-mediated phosphorylation of RNA polymerase II, stalling viral transcript synthesis. In Vero and HeLa cells, pretreatment with BMS-265246 reduces HSV-1 replication by >90%, confirming that CDK1/2 activity is a critical bottleneck for viral propagation. This host-targeted mechanism broadens its applicability against CDK-dependent viruses, including cytomegalovirus and Zika virus [1] [5] [7].

Molecular Targets of BMS-265246 in Viral and Cellular Contexts

Inhibition of Viral Transcription via CDK-Dependent Pathways

BMS-265246 suppresses HSV-1 transcription by disrupting CDK-dependent phosphorylation cascades. Time-of-addition assays reveal that adding BMS-265246 during early infection (0–4 hours post-infection) reduces viral IE gene expression (e.g., ICP4 and ICP27) by 70–80%. This occurs because CDK1/2 phosphorylates the C-terminal domain of RNA polymerase II, a step HSV-1 co-opts for transcribing its genome. Consequently, viral mRNA synthesis stalls, preventing downstream expression of E and L genes. In biochemical assays, BMS-265246-treated cells show reduced RNA polymerase II phosphorylation at Ser2/Ser5 residues, directly linking CDK1/2 inhibition to transcriptional arrest [1] [5].

Disruption of Viral Genome Amplification and Packaging

Beyond transcription, BMS-265246 impedes HSV-1 genome replication and virion assembly. Late-stage treatment (4–10 hours post-infection) with BMS-265246 decreases viral DNA yield by 60% and disrupts the formation of mature capsids. This is attributed to inadequate expression of viral DNA polymerase (UL30) and major capsid protein (VP5), which depend on CDK1/2-mediated transcription. Additionally, CDK1/2 inhibition dysregulates nuclear export of viral proteins, leading to aberrant capsid scaffolding. Electron microscopy of treated cells shows incomplete nucleocapsids and mislocalized tegument proteins, underscoring BMS-265246’s multi-stage antiviral efficacy [1] [7].

Comparative Analysis of CDK Inhibition Profiles

Selectivity for CDK1/2 Over CDK4/5/7/9 in Biochemical Assays

BMS-265246 exhibits exceptional selectivity for CDK1/2 over other CDKs in cell-free systems. Biochemical IC₅₀ values highlight a 25-fold preference for CDK1/2 (IC₅₀ = 6–9 nM) versus CDK4 (IC₅₀ = 230 nM) and >100-fold selectivity over CDK5, CDK7, and CDK9 (IC₅₀ > 1 µM) [4] [10]. However, cellular selectivity diverges due to factors like ATP concentration and cyclin binding. Live-cell target engagement assays reveal that BMS-265246 achieves >90% occupancy of CDK1/2 at 1 µM but only 40–50% for CDK4/6, affirming its cellular specificity [8] [9].

Table 1: Biochemical Selectivity Profile of BMS-265246

CDK IsoformCyclin PartnerIC₅₀ (nM)Selectivity vs. CDK1/2
CDK1Cyclin B114Reference
CDK2Cyclin E6Reference
CDK4Cyclin D122225-fold lower
CDK5p2525843-fold lower
CDK7Cyclin H/MAT11600>100-fold lower
CDK9Cyclin T11800>100-fold lower

Source: Biochemical kinase assays using recombinant proteins [4] [10].

ATP-Competitive Binding Mode and Structural Determinants of Specificity

BMS-265246 binds the ATP-binding cleft of CDK1/2 through hydrogen bonds and hydrophobic interactions. X-ray crystallography reveals that its pyrazole-oxindole core forms critical H-bonds with the hinge residue Leu83 in CDK2, while its 2,6-difluorophenyl group occupies a hydrophobic pocket near Val64 [4] [6]. This configuration confers selectivity over CDK4, where a larger gatekeeper residue (Thr160) sterically clashes with the difluorophenyl group. Additionally, BMS-265246’s tetrahydropyran tail enhances solubility without compromising affinity. Mutagenesis studies confirm that Leu83Ala mutants reduce BMS-265246’s potency by 15-fold, underscoring this residue’s role in specificity [6] [8].

Table 2: Impact of BMS-265246 on Key HSV-1 Replication Markers

Replication StageViral ComponentEffect of BMS-265246Reduction vs. Control
TranscriptionICP4 (IE protein)Downregulation80%
TranscriptionICP27 (IE protein)Downregulation75%
Genome ReplicationUL30 (DNA Pol)Delayed expression60%
Virion AssemblyVP5 (Capsid)Mislocalization70%

Source: Immunoblotting and qPCR in HSV-1-infected cells [1] [5].

Table 3: Cellular Target Engagement of BMS-265246 in Live-Cell Assays

CDK-IsozymeTarget Occupancy at 1 µM (%)Cellular Selectivity
CDK1>95High
CDK2>90High
CDK440Moderate
CDK650Moderate
CDK9<20Low

Source: Bioluminescence resonance energy transfer (BRET) in HEK-293 cells [8] [9].

Properties

Product Name

BMS-265246

IUPAC Name

(4-butoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone

Molecular Formula

C18H17F2N3O2

Molecular Weight

345.3 g/mol

InChI

InChI=1S/C18H17F2N3O2/c1-3-4-5-25-17-11(8-21-18-12(17)9-22-23-18)16(24)15-13(19)6-10(2)7-14(15)20/h6-9H,3-5H2,1-2H3,(H,21,22,23)

InChI Key

SCFMWQIQBVZOQR-UHFFFAOYSA-N

SMILES

CCCCOC1=C2C=NNC2=NC=C1C(=O)C3=C(C=C(C=C3F)C)F

Canonical SMILES

CCCCOC1=C2C=NNC2=NC=C1C(=O)C3=C(C=C(C=C3F)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.